(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
Overview
Description
Oxilofrine, also known as methylsynephrine, hydroxyephrine, oxyephrine, and 4-HMP, is a substituted phenethylamine stimulant drug. It is chemically related to ephedrine and synephrine. Oxilofrine was originally developed in the 1930s as a cardiac stimulant and has been used in various medical formulations over the years . It is currently a prohibited substance by the World Anti-Doping Agency (WADA) when used in competition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxilofrine can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxyphenylacetone with methylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of oxilofrine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Oxilofrine undergoes various chemical reactions, including:
Oxidation: Oxilofrine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of oxilofrine can lead to the formation of reduced amine derivatives.
Substitution: Oxilofrine can undergo substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Oxilofrine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of substituted phenethylamines.
Biology: Investigated for its effects on adrenergic receptors and its potential as a sympathomimetic agent.
Medicine: Studied for its potential use as a cardiac stimulant and in the treatment of hypotension.
Industry: Used in the formulation of certain dietary supplements, although its use is controversial and often prohibited
Mechanism of Action
Oxilofrine exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism helps reduce the secretion of mucus into the airway and lessens the stimulus to cough. The compound’s sympathomimetic activity increases adrenergic activity, which contributes to its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A stimulant and decongestant used to prevent low blood pressure during anesthesia.
Synephrine: A compound found in bitter orange, used as a dietary supplement for weight loss.
Phenylephrine: A decongestant used to relieve nasal discomfort caused by colds, allergies, and hay fever.
Uniqueness of Oxilofrine
Oxilofrine is unique due to its specific adrenergic receptor activity and its historical use as a cardiac stimulant. Unlike ephedrine and synephrine, oxilofrine has been specifically studied for its effects on cardiac function and its potential use in treating hypotension .
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)propyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGTKPPFSCSMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110025 | |
Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-39-3, 365-26-4 | |
Record name | Oxilofrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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